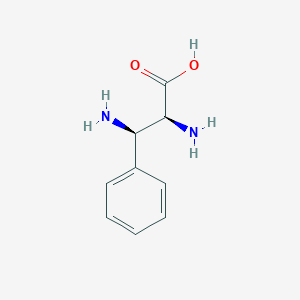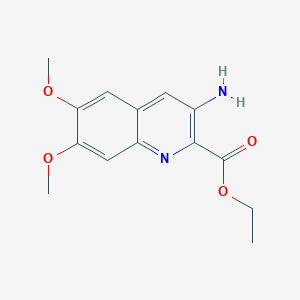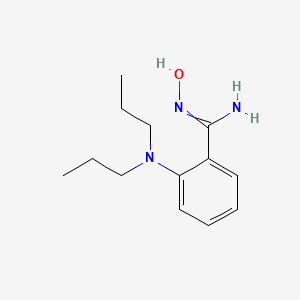
Ethyl 3-(3,4,5-trifluorophenyl)propiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3,4,5-trifluorophenyl)propiolate is a fluorinated organic compound with the molecular formula C11H7F3O2 and a molecular weight of 228.17 g/mol . This compound is characterized by the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(3,4,5-trifluorophenyl)propiolate can be synthesized through various methods. One common approach involves the reaction of 3,4,5-trifluorobenzaldehyde with ethyl propiolate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3,4,5-trifluorophenyl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond in the propiolate moiety to a double or single bond, forming alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing the triple bond.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3,4,5-trifluorophenyl)propiolate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their unique pharmacokinetic properties.
Wirkmechanismus
The mechanism by which Ethyl 3-(3,4,5-trifluorophenyl)propiolate exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, which can influence its interactions with biological targets. The propiolate moiety allows for various chemical modifications, enabling the compound to participate in diverse chemical reactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl propiolate: A simpler analog without the fluorine atoms, used in various organic synthesis reactions.
Ethyl 3-amino-3-(3,4,5-trifluorophenyl)propanoate: A related compound with an amino group, offering different reactivity and applications.
Uniqueness
Ethyl 3-(3,4,5-trifluorophenyl)propiolate is unique due to the trifluoromethyl groups on the phenyl ring, which impart distinct electronic and steric properties. These fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of complex fluorinated molecules .
Eigenschaften
Molekularformel |
C11H7F3O2 |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
ethyl 3-(3,4,5-trifluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H7F3O2/c1-2-16-10(15)4-3-7-5-8(12)11(14)9(13)6-7/h5-6H,2H2,1H3 |
InChI-Schlüssel |
RHPHKQVMIJGDQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CC1=CC(=C(C(=C1)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


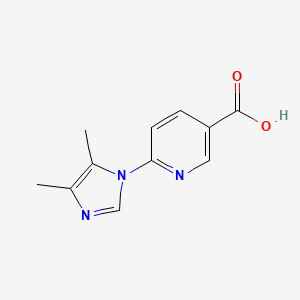
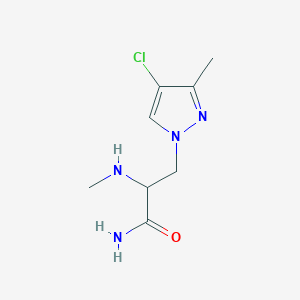
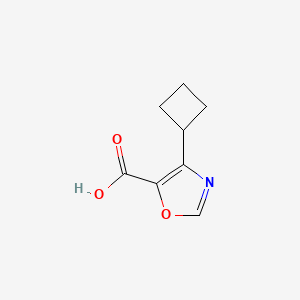
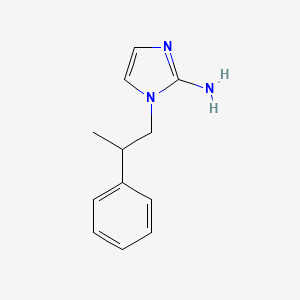
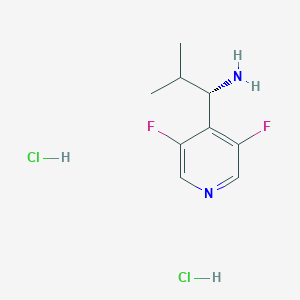
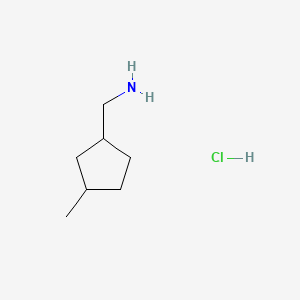
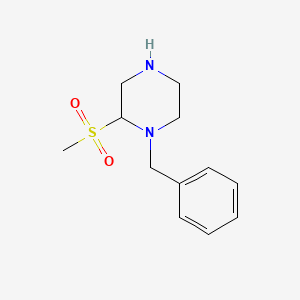
![5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13645840.png)
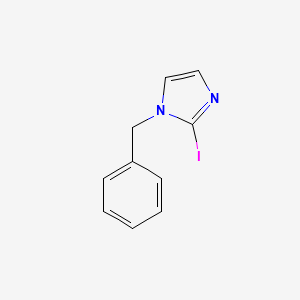
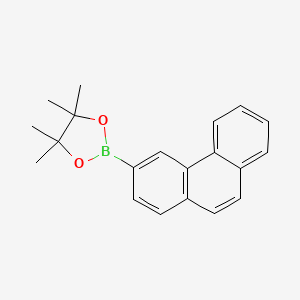
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)
